molecular formula C15H29N B103695 Pentadecanonitrile CAS No. 18300-91-9

Pentadecanonitrile

Cat. No. B103695
CAS RN: 18300-91-9
M. Wt: 223.4 g/mol
InChI Key: KRKQHNVYOWTEQO-UHFFFAOYSA-N
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Description

Pentadecanonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can offer insights into the chemical family to which pentadecanonitrile belongs. The first paper discusses a synthesis route for bicyclo[10.3.0]pentadec-1(12)-en-13-one and its derivatives, which are intermediates in the synthesis of larger cyclic compounds such as cyclopentadecanone and rac-muscone . The second paper focuses on 2,4-pentadiynenitrile, a molecule with a carbon chain and a nitrile group, which is structurally simpler than pentadecanonitrile but shares the nitrile functional group .

Synthesis Analysis

The synthesis of complex organic molecules often requires the development of new routes to create specific structures. The first paper describes a novel synthesis method for bicyclo[10.3.0]pentadec-1(12)-en-13-one and its 14-methyl derivative . Although this does not directly pertain to pentadecanonitrile, it highlights the challenges and innovations in synthesizing large, complex molecules, which could be relevant for the synthesis of pentadecanonitrile.

Molecular Structure Analysis

The molecular structure of pentadecanonitrile can be inferred to some extent from the related compounds discussed in the papers. The structure of 2,4-pentadiynenitrile, as described in the second paper, includes a linear carbon chain with a nitrile group . Pentadecanonitrile, by its name, would likely have a longer carbon chain and a nitrile group, but without more specific information, a detailed molecular structure analysis is not possible.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specifically involving pentadecanonitrile. However, the synthesis of related compounds, such as the intermediates for cyclopentadecanone and rac-muscone, suggests that the reactivity of pentadecanonitrile could be explored in the context of forming cyclic structures or through reactions involving the nitrile group .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentadecanonitrile are not discussed in the provided papers. However, the nitrile group present in 2,4-pentadiynenitrile is known to influence the molecule's reactivity and physical properties, such as boiling point and solubility . These properties in pentadecanonitrile would also be affected by the length of the carbon chain and the presence of any additional functional groups.

Scientific Research Applications

Light-Driven Reduction Processes

Pentadecanonitrile is used in molecular systems like a pentad composed of anthraquinone and Ru(bpy)32+ photosensitizers. This composition is significant in light-driven accumulation of reduction equivalents through a sequence of electron and proton transfer steps. The study by Kuss-Petermann et al. (2017) provides insights into light-driven multielectron redox chemistry, potentially applicable in the reduction of CO2 or oxidation of H2O without sacrificial reagents (Kuss-Petermann et al., 2017).

In Vitro Tracking of Cancer Volatiles

Lee et al. (2018) developed a method to track the metabolic origin of volatile biomarkers, such as 2-pentadecanone, derived from cancer metabolism. This approach involves stable isotope labeling and flux analysis, identifying upregulated biosynthetic pathways in cancer cells compared to normal cells (Lee et al., 2018).

Chemical Analysis and Drug Discovery

In chemical analysis, pentadecanonitrile is involved in methodologies like solid-phase extraction of basic drugs, as discussed by Marko et al. (1990). This is pivotal in understanding different elution strengths of solvents like methanol and acetonitrile towards basic drugs (Marko et al., 1990). Additionally, Drews (2000) highlights the broader role of chemistry, including compounds like pentadecanonitrile, in drug discovery and the evolution of pharmacology and clinical sciences (Drews, 2000).

Electrochemical Applications

In the field of electrochemistry, Buzzeo et al. (2006) explored the electrochemical windows of acetonitrile solutions with ionic liquids, contributing to the understanding of solvent systems involving compounds like pentadecanonitrile (Buzzeo et al., 2006).

Environmental and Biological Studies

Environmental and biological applications of pentadecanonitrile include studies on gene expression profiles in liver treated with perfluorooctanoic acid (PFOA) by Guruge et al. (2006), which contributes to understanding the biological effects of chemicals on the environment and human health (Guruge et al., 2006).

Phenolic-Enabled Nanotechnology

Wu et al. (2021) discuss the role of phenolic compounds in particle engineering for biomedicine, which can include the application of pentadecanonitrile in creating nanohybrid materials for various medical applications (Wu et al., 2021).

Safety And Hazards

Pentadecanonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Relevant Papers Unfortunately, the search results do not provide specific papers related to Pentadecanonitrile . For a comprehensive analysis of the compound, a thorough literature review would be necessary, which could include searching academic databases and journals for relevant research articles and reviews.

properties

IUPAC Name

pentadecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKQHNVYOWTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171375
Record name Pentadecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecanenitrile

CAS RN

18300-91-9
Record name Pentadecanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18300-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentadecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Gavara, CAT Laia, AJ Parola… - Chemistry–A European …, 2010 - Wiley Online Library
… ‐4′‐dimethylamino‐1‐benzopyrylium into its leuco form, in the presence of a developer (ethyldiisopropylamine) and a suitable solvent (eg, acetonitrile, n‐pentadecanonitrile). The …
K Yaku, H Hasegawa, F Morishita, S Okazaki… - Analytical …, 1999 - jstage.jst.go.jp
… So n-pentadecanonitrile were chosen instead of the corresponding nitroalkane, since nitropropane chosen by McReynolds was regarded as the representative of nitriles as well as nitro-…
Number of citations: 2 www.jstage.jst.go.jp
E Verkama, S Albersberger, A Arandia, K Meinander… - 2023 - chemrxiv.org
… , palmitic acid, nhexadecanamide, n-pentadecanonitrile and n-heptadecanonitrile. The response factors for npentadecanonitrile and n-heptadecanonitrile were averaged to obtain an …
Number of citations: 1 chemrxiv.org
T Takahashi, T Ido, K Hatano, R Iwata… - International Journal of …, 1990 - Elsevier
A new chemical approach to the preparation of [1- 11 C]fatty acids from [ 11 C]HCN has been developed. Four straight chain [1- 11 C]fatty acids (C 15 C 18 ) and one branched chain [1…
Number of citations: 14 www.sciencedirect.com
E Verkama, S Albersberger, K Meinander, M Tiitta… - 2023 - chemrxiv.org
… , palmitic acid, nhexadecanamide, n-pentadecanonitrile and n-heptadecanonitrile. The response factors for npentadecanonitrile and n-heptadecanonitrile were averaged to obtain an …
Number of citations: 0 chemrxiv.org
MA Spirache, P Marrec, AJD Parola, CAT Laia - Dyes and Pigments, 2023 - Elsevier
The aim of this work was the design, synthesis, and characterization of new chromogenic spirolactone dyes based on a 2-phenyl-1-benzopyrylium (flavylium) backbone for further …
Number of citations: 2 www.sciencedirect.com
RE Kitson, NE Griffith - Analytical Chemistry, 1952 - ACS Publications
In the course of measurement of the infrared absorp-tion spectra of some unsaturated dinitriles, it was observed that the strong band at ca. 2250 cm.-1 due to the stretching of the C= N …
Number of citations: 215 pubs.acs.org
DE Ames, G Hall, BT Warren - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Several methods for the preparation of long-chain vicinal diketones are examined. The acyloin condensation, followed by oxidation, provides an excellent route to symmetrical …
Number of citations: 6 pubs.rsc.org
DG Anderson, JC Smith, RJ Rallings - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… cit.) give ng 1.4413 for pentadecanonitrile. With l-naphthylmagnesium bromide the nitrile yielded the … Pentadecanonitrile, ng 1.441 3, was hydrolysed to pentadecanoic acid, mp 53-54" …
Number of citations: 13 pubs.rsc.org
D Monkhoobor, T Altantuya, B Enkhsaruul… - Oil Shale, 2022 - search.proquest.com
The oil shale of the Uvdug Khooloin Gashuun deposit, located in Mongolia, has a relatively high content of volatiles (28.40%), but its caloric value is low (1780.0 kJ/kg). Furthermore, it …
Number of citations: 3 search.proquest.com

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